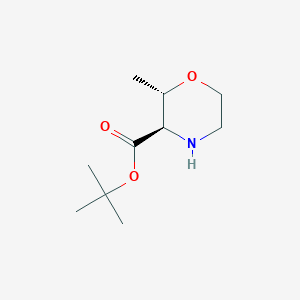
Tert-butyl (2S,3R)-2-methylmorpholine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2S,3R)-2-methylmorpholine-3-carboxylate, also known as tert-butyl (2S,3R)-2-methyl-3-carboxymorpholine, is a chemical compound that is widely used in scientific research. It is a chiral building block that is used for the synthesis of a variety of biologically active compounds.
Mecanismo De Acción
The mechanism of action of Tert-butyl (2S,3R)-2-methylmorpholine-3-carboxylate (2S,3R)-2-methylmorpholine-3-carboxylate is not well understood. However, it is believed to act as a nucleophile in chemical reactions, which allows it to form covalent bonds with other molecules. This property makes it particularly useful in the synthesis of peptidomimetics, as it can be used to form stable bonds with amino acids and other building blocks.
Biochemical and Physiological Effects:
Tert-butyl (2S,3R)-2-methylmorpholine-3-carboxylate does not have any known biochemical or physiological effects. It is a synthetic compound that is used solely for scientific research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Tert-butyl (2S,3R)-2-methylmorpholine-3-carboxylate (2S,3R)-2-methylmorpholine-3-carboxylate in lab experiments is its versatility. It can be used as a building block for the synthesis of a wide range of biologically active compounds, making it a valuable tool for drug discovery and development. However, its main limitation is its cost. Tert-butyl (2S,3R)-2-methylmorpholine-3-carboxylate is a relatively expensive compound, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of Tert-butyl (2S,3R)-2-methylmorpholine-3-carboxylate (2S,3R)-2-methylmorpholine-3-carboxylate in scientific research. One area of interest is the development of new peptidomimetics for the treatment of diseases such as cancer and Alzheimer's disease. Another area of interest is the synthesis of new compounds for use in materials science, such as polymers and coatings. Additionally, there is ongoing research into the use of Tert-butyl (2S,3R)-2-methylmorpholine-3-carboxylate (2S,3R)-2-methylmorpholine-3-carboxylate as a catalyst for chemical reactions, which could have important applications in the field of organic chemistry.
Métodos De Síntesis
The synthesis of Tert-butyl (2S,3R)-2-methylmorpholine-3-carboxylate (2S,3R)-2-methylmorpholine-3-carboxylate involves the reaction of Tert-butyl (2S,3R)-2-methylmorpholine-3-carboxylate (2S)-amino-3-methylbutanoate with ethyl chloroformate in the presence of triethylamine. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield the final product. The overall yield of this synthesis method is around 50%.
Aplicaciones Científicas De Investigación
Tert-butyl (2S,3R)-2-methylmorpholine-3-carboxylate is widely used in scientific research as a chiral building block for the synthesis of biologically active compounds. It is particularly useful in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Peptidomimetics have a wide range of applications in drug discovery and development, as they can be used to target specific biological pathways and processes.
Propiedades
IUPAC Name |
tert-butyl (2S,3R)-2-methylmorpholine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7-8(11-5-6-13-7)9(12)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAALTDAJCJEELQ-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NCCO1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](NCCO1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2964685.png)
![5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2964688.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2964690.png)


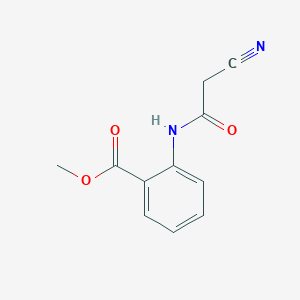

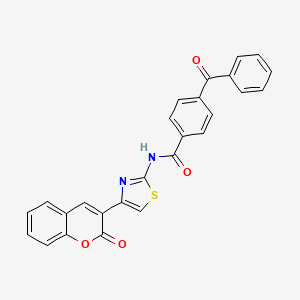
![2-[(Pyrrolidin-2-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2964700.png)
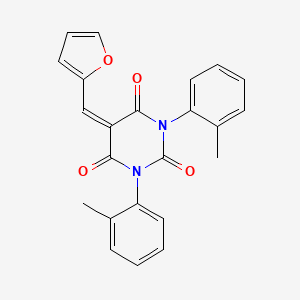
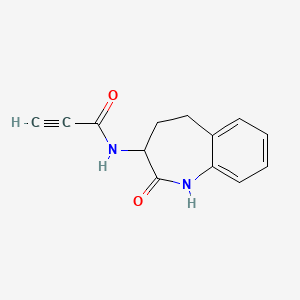
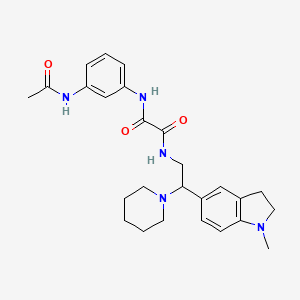
![1-((1R,5S)-8-(4-(thiophen-3-yl)benzoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2964707.png)
![3-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2964708.png)